4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine
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Overview
Description
4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine is a complex organic compound with a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their antitumor activity.
4-(Dimethylamino)phenyldiphenylphosphine: This compound has a similar dimethylamino group and is used in various chemical reactions.
Uniqueness
4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido[3,2-d]pyrimidine core with a dimethylamino group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H28N6 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H28N6/c1-4-5-12-23-20-19-18(25-21(22)26-20)11-10-17(24-19)13-15-6-8-16(9-7-15)14-27(2)3/h6-11H,4-5,12-14H2,1-3H3,(H3,22,23,25,26) |
InChI Key |
DUCCCPVHDPRCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN(C)C)N |
Origin of Product |
United States |
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